4-Aminocinnoline-3-carbonitrile
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Overview
Description
4-Aminocinnoline-3-carbonitrile is a heterocyclic compound that belongs to the cinnoline family. This compound is characterized by its unique structure, which includes an amino group at the fourth position and a cyano group at the third position on the cinnoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminocinnoline-3-carbonitrile typically involves the cyclization of arylhydrazonomalononitriles. One common method includes the reaction of 4-aminocinnoline-3-carboxamide with trichlorophosphate and triethylamine in dichloromethane under reflux conditions for 7 hours. The reaction mixture is then cooled, and the product is isolated by filtration .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Aminocinnoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form cinnoline-3-carboxamidine derivatives.
Cyclization Reactions: Treatment with hydrazine hydrate leads to the formation of pyrazolo[4,3-c]cinnoline derivatives.
Common Reagents and Conditions:
Amines: Used in substitution reactions to form carboxamidine derivatives.
Hydrazine Hydrate: Utilized in cyclization reactions to produce pyrazolo derivatives.
Major Products:
Cinnoline-3-carboxamidine Derivatives: Formed through substitution reactions with amines.
Pyrazolo[4,3-c]cinnoline Derivatives: Result from cyclization reactions with hydrazine hydrate.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antihistaminic, antidepressive, and sedative properties.
Medicine: Investigated for its potential antitumor activity and other pharmacological effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminocinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its diverse biological activities suggest a multifaceted mechanism .
Comparison with Similar Compounds
4-Aminocinnoline-3-carboxamide: Shares a similar structure but with a carboxamide group instead of a cyano group.
Indole Derivatives: Although structurally different, indole derivatives exhibit comparable biological activities, such as antiviral and anticancer properties.
Uniqueness: 4-Aminocinnoline-3-carbonitrile stands out due to its unique combination of an amino and cyano group on the cinnoline ring, which contributes to its distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-aminocinnoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-5-8-9(11)6-3-1-2-4-7(6)12-13-8/h1-4H,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULBBOZCOBYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63924-09-4 |
Source
|
Record name | 4-aminocinnoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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